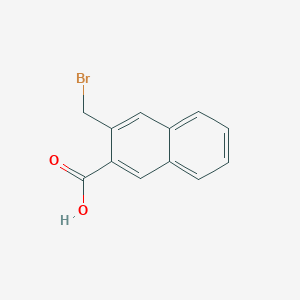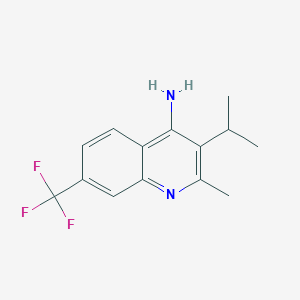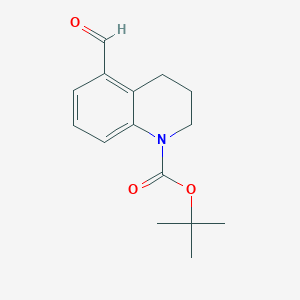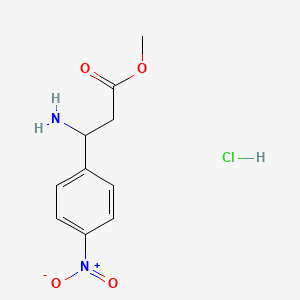
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12N2O4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by the presence of an amino group, a nitro group, and a methyl ester group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is widely used in scientific research due to its unique properties:
Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Chemical Ecology: Phenylpropanoids, including this compound, have been studied for their antifeedant properties against pests like the pine weevil.
Material Science: Its structural complexity makes it useful in the development of new materials with specific properties.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a nitro group.
Methyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.
Propriétés
Numéro CAS |
93506-52-6 |
|---|---|
Formule moléculaire |
C10H13ClN2O4 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
Clé InChI |
GZFNFLAPRMEJIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
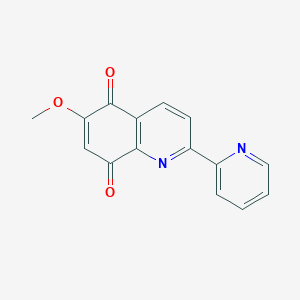

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
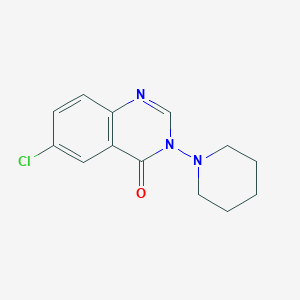

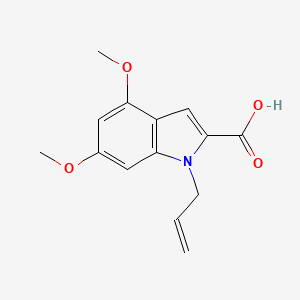
![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
